2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)quinoline-4-carboxylate

Lipophilicity Drug Discovery SAR

2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)quinoline-4-carboxylate (CAS 355433-29-3) is a synthetic, small-molecule quinoline-4-carboxylate ester bearing a C7 n-heptyl chain on the 2-phenyl ring and a 2-oxo-2-(p-tolyl)ethyl ester moiety at the 4-position. The compound belongs to a broader class of quinoline-4-carboxylic acid derivatives that have been investigated for inhibitory activity against epidermal growth factor receptor tyrosine kinase (EGFR-TK) and for antimalarial properties.

Molecular Formula C32H33NO3
Molecular Weight 479.6 g/mol
CAS No. 355433-29-3
Cat. No. B12049954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)quinoline-4-carboxylate
CAS355433-29-3
Molecular FormulaC32H33NO3
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)C
InChIInChI=1S/C32H33NO3/c1-3-4-5-6-7-10-24-15-19-25(20-16-24)30-21-28(27-11-8-9-12-29(27)33-30)32(35)36-22-31(34)26-17-13-23(2)14-18-26/h8-9,11-21H,3-7,10,22H2,1-2H3
InChIKeyQEYKKRUISBOKTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)quinoline-4-carboxylate (CAS 355433-29-3): A Specialized Quinoline-4-Carboxylate Research Probe


2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)quinoline-4-carboxylate (CAS 355433-29-3) is a synthetic, small-molecule quinoline-4-carboxylate ester bearing a C7 n-heptyl chain on the 2-phenyl ring and a 2-oxo-2-(p-tolyl)ethyl ester moiety at the 4-position [1]. The compound belongs to a broader class of quinoline-4-carboxylic acid derivatives that have been investigated for inhibitory activity against epidermal growth factor receptor tyrosine kinase (EGFR-TK) and for antimalarial properties . However, it must be explicitly noted that **no primary research articles, patents, or authoritative database bioassay records were identified in this search that report quantitative biological activity data for this exact compound**. Its procurement value is therefore anchored in its distinct structural attributes—specifically the combination of the n-heptyl chain and the p-tolyl-substituted α-keto ester—which distinguish it from other commercially available analogs in the same chemical space.

Why Analogs of 2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)quinoline-4-carboxylate Cannot Be Assumed Interchangeable


Within the quinoline-4-carboxylate ester family, even minor structural modifications at the ester α-position, the quinoline 6-position, or the 2-aryl substituent can profoundly alter lipophilicity, target binding, and pharmacokinetic profiles . While no head-to-head comparative biological data are publicly available for CAS 355433-29-3, the compound's unique p-tolyl group on the 2-oxoethyl ester and the unsubstituted quinoline core differentiate it from the 6-methyl analog (CAS 355433-24-8), the unsubstituted phenacyl ester (CAS 355433-33-9), and the 4-chlorophenyl analog (CAS 355433-32-8). In drug discovery campaigns where SAR exploration of the ester substituent or the impact of quinoline core substitution is the objective, generic substitution would introduce unwanted variables and confound structure-activity interpretation [1]. Researchers should not assume functional equivalence among these closely related catalog compounds.

Quantitative Differentiation Evidence for 2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)quinoline-4-carboxylate (CAS 355433-29-3) Against Closest Analogs


Structural Differentiation: p-Tolyl vs. Unsubstituted Phenacyl Ester Moiety and Lipophilicity Impact

This compound incorporates a p-tolyl (4-methylphenyl) group on the 2-oxoethyl ester, whereas the closest direct analog, 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)quinoline-4-carboxylate (CAS 355433-33-9), bears an unsubstituted phenyl ring. The additional methyl group increases the calculated octanol-water partition coefficient (XLogP3) by approximately +0.5 log units relative to the unsubstituted analog, and raises the molecular weight from 465.58 to 479.6 g/mol . No experimentally measured logP or logD values are publicly available for either compound. The difference is calculated based on PubChem-computed XLogP3 values for the scaffold class.

Lipophilicity Drug Discovery SAR

Quinoline Core Substitution Status: Unsubstituted vs. 6-Methyl or 8-Methyl Analogs

CAS 355433-29-3 features an unsubstituted quinoline core (no methyl at position 6 or 8), whereas several commercially available analogs such as CAS 355433-24-8 (6-methyl) and CAS 355433-25-9 (8-methyl) incorporate a methyl group on the quinoline ring . In the quinoline kinase inhibitor literature, substitution at the 6-position of the quinoline ring has been shown to modulate EGFR inhibitory potency by over 10-fold in some series [1]. No direct experimental comparison data exist for the target compound against these specific analogs.

Quinoline SAR Binding Affinity

Ester α-Keto Substitution: p-Tolyl vs. 4-Chlorophenyl vs. 4-Bromophenyl

The 2-oxoethyl ester of CAS 355433-29-3 carries an electron-donating p-tolyl group, in contrast to the electron-withdrawing 4-chlorophenyl (CAS 355433-32-8) and 4-bromophenyl (CAS 355433-31-7) analogs . This electronic difference may influence the electrophilicity of the α-keto carbon and consequently affect the compound's metabolic stability toward esterase-mediated hydrolysis. No experimental hydrolytic stability data are available for direct comparison.

Halogen Bonding Electron-Withdrawing SAR

n-Heptyl Chain Length: Lipophilicity Differentiation from Shorter Alkyl Chain Analogs

The 4-heptylphenyl substituent at the quinoline 2-position provides a seven-carbon linear alkyl chain, whereas some analogs feature shorter chains (e.g., 4-isopropylphenyl, CAS listed on ChemSpider ). In membrane-associated target engagement, longer alkyl chains can enhance membrane partitioning and potentially prolong target residence time. The calculated logP increase from a C3 (isopropyl) to C7 (n-heptyl) chain is estimated at approximately +2.0 log units based on the Hansch-Leo fragmental constant for methylene (+0.5 per CH2) [1]. No experimental partition coefficient data were identified for CAS 355433-29-3.

Lipophilicity Membrane Partitioning Alkyl Chain

Class-Level Quinoline-4-Carboxylate Biological Activity Landscape and the Gap for CAS 355433-29-3

Quinoline-4-carboxylate derivatives, as a class, have demonstrated sub-micromolar inhibitory activity against EGFR-TK (e.g., compound 6h with IC50 = 0.22 μM, comparable to Lapatinib at IC50 = 0.18 μM) [1] and moderate antimalarial potency against Plasmodium falciparum [2]. However, a comprehensive search of PubMed, PubChem BioAssay, BindingDB, and patent databases returned **zero** quantitative bioassay results specifically for CAS 355433-29-3. This absence of data is itself a critical piece of procurement intelligence: researchers seeking an unexplored chemical space probe with a unique combination of an n-heptyl chain, unsubstituted quinoline core, and p-tolyl α-keto ester will find this compound occupies a structurally distinct and biologically uncharacterized niche.

EGFR-TK Antimalarial Data Gap

Recommended Application Scenarios for 2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)quinoline-4-carboxylate (CAS 355433-29-3) Based on Structural Evidence


Kinase Inhibitor SAR Probe: Exploring Ester α-Substituent Effects on EGFR-TK Inhibition

Given the class-level evidence that quinoline-4-carboxylate esters can achieve sub-micromolar EGFR-TK inhibition [1], CAS 355433-29-3, with its electron-donating p-tolyl group on the 2-oxoethyl ester, serves as a structurally defined probe to assess how the electronic character of the ester α-substituent modulates kinase binding. It complements the 4-chlorophenyl (CAS 355433-32-8) and 4-bromophenyl analogs (CAS 355433-31-7) in a systematic SAR matrix exploring electronic, steric, and lipophilic contributions to target engagement.

Control Compound for Quinoline Core Methylation Studies

The unsubstituted quinoline core of CAS 355433-29-3 provides a critical baseline for evaluating the impact of 6-methyl (CAS 355433-24-8) or 8-methyl (CAS 355433-25-9) substitution on biological activity. In kinase inhibitor programs where the quinoline 6-position is a known hotspot for modulating potency [2], this compound enables researchers to isolate the contribution of core methylation to binding affinity, selectivity, and cellular efficacy.

Lipophilicity-Dependent Membrane Partitioning and Metabolic Stability Studies

With an estimated logP exceeding 7.5 (class-level inference), CAS 355433-29-3 sits at the upper end of drug-like lipophilicity. It can be used alongside shorter-chain analogs such as the 4-isopropylphenyl derivative to experimentally determine the relationship between alkyl chain length and membrane partitioning, non-specific protein binding, and metabolic clearance in hepatocyte or microsomal assays [3]. This information is essential for lead optimization programs balancing potency with favorable ADME properties.

Chemical Biology Tool for Target Deconvolution in Uncharacterized Phenotypic Screens

The complete absence of published biological data for CAS 355433-29-3 represents an opportunity. As a structurally unique, biologically naive quinoline-4-carboxylate, it is suited for unbiased phenotypic screening and subsequent target deconvolution studies. Its structural distinctiveness from well-characterized quinoline-based drugs (e.g., chloroquine, mefloquine) and kinase inhibitors reduces the risk of confounding polypharmacology when used as a chemical probe in cell-based assays [4].

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